molecular formula C10H12BrN5O B6599591 4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one CAS No. 1715325-27-1

4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No. B6599591
CAS RN: 1715325-27-1
M. Wt: 298.14 g/mol
InChI Key: NNUPZZWFQMUENO-UHFFFAOYSA-N
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Description

4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one, commonly known as 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one, is a heterocyclic organic compound with a broad range of applications in the scientific research field. It is a derivative of pyridazinone, a class of compounds that have been extensively studied for their potential uses in the medical field. 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been used as a model compound to study the structure and reactivity of pyridazinones, as well as their biological activities.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is known that the compound is able to modulate the activity of certain enzymes and proteins, and it has been hypothesized that it may act as a competitive inhibitor of certain enzyme pathways. In addition, 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been shown to interact with certain receptors, suggesting that it may have a role in signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one are not yet fully understood. However, the compound has been shown to interact with certain enzymes and proteins, suggesting that it may have an effect on their activity. Additionally, 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been shown to interact with certain receptors, suggesting that it may have a role in signal transduction.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, the compound has been shown to interact with certain enzymes and proteins, making it a useful tool for studying their activity. However, one limitation of using 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on certain biochemical and physiological processes.

Future Directions

There are several potential future directions for research involving 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one. First, further research is needed to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one in the development of new drugs. Finally, research could be conducted to explore the potential uses of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one as a tool for studying the structure and reactivity of other pyridazinones.

Synthesis Methods

The synthesis of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one is relatively straightforward and can be achieved through a two-step process. In the first step, 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one is synthesized from 4-bromo-2-methyl-2,3-dihydropyridazin-3-one by reacting it with 5-methoxy-2-imidazole in the presence of a base. In the second step, the 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one is reacted with ethylenediamine to form 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one.

Scientific Research Applications

4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been used as a model compound in a variety of scientific research applications. It has been studied for its potential use in the development of new drugs, as well as its ability to modulate the activity of certain enzymes and proteins. Additionally, 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been used in the synthesis of other pyridazinone derivatives, which have been studied for their potential applications in the medical field.

properties

IUPAC Name

4-bromo-5-[2-(1H-imidazol-2-yl)ethylamino]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O/c1-16-10(17)9(11)7(6-15-16)12-3-2-8-13-4-5-14-8/h4-6,12H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUPZZWFQMUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCCC2=NC=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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